N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide
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Overview
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide is a complex organic compound notable for its unique structure and diverse applications. With elements of both cyclohexene and thiophene derivatives, it finds relevance in various fields from medicinal chemistry to industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide typically involves multi-step organic synthesis:
Step 1: Formation of cyclohex-1-en-1-yl)ethylamine
Reactants: : Cyclohexene, ethylamine
Conditions: : Acid catalysis, moderate temperature
Yield: : High purity cyclohex-1-en-1-yl)ethylamine
Step 2: Synthesis of 2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethanol
Reactants: : Thiophen-3-yl benzene, ethylene oxide
Conditions: : Basic conditions, controlled temperature
Yield: : Moderate to high yield of 2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethanol
Step 3: Coupling of intermediates
Reactants: : Cyclohex-1-en-1-yl)ethylamine, 2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethanol
Catalyst: : N,N'-Dicyclohexylcarbodiimide (DCC)
Conditions: : Room temperature, inert atmosphere
Yield: : Final product with high efficiency
Industrial Production Methods
Industrial production scales up the laboratory synthesis, emphasizing yield optimization and purity:
Reactors: : Large-scale batch reactors
Catalysis: : Solid-phase catalysts to simplify purification
Automation: : Integrated process automation to ensure consistent product quality
Chemical Reactions Analysis
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide undergoes a variety of chemical reactions:
Types of Reactions
Oxidation
Reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Conditions: : Aqueous medium, room temperature
Products: : Oxidized derivatives with modified functional groups
Reduction
Reagents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: : Anhydrous conditions, low temperature
Products: : Reduced amides and alcohol groups
Substitution
Reagents: : Halogens (Br2, Cl2), nucleophiles (NaOH, NH3)
Conditions: : Variable conditions depending on the reagent
Products: : Substituted derivatives with altered electronic properties
Scientific Research Applications
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide is extensively studied for its potential in:
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Biology
Enzyme Inhibition: : Functions as a potential inhibitor of specific enzymes, useful in biochemical studies.
Medicine
Drug Development: : Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer drugs.
Industry
Material Science: : Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets:
Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: : Influences biochemical pathways, such as signal transduction and metabolic processes, thereby affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N'-[2-(cyclohexyl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide: : Lacks the double bond in the cyclohexene ring, leading to different reactivity and stability.
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(furan-3-yl)phenyl]ethyl}ethanediamide: : Substitutes the thiophene ring with a furan ring, affecting electronic properties and biological activity.
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(pyridin-3-yl)phenyl]ethyl}ethanediamide: : Replaces the thiophene ring with a pyridine ring, altering binding affinities and pharmacokinetics.
Highlighting Uniqueness
Unique Structure: : Combines elements of cyclohexene and thiophene, offering distinct electronic and steric properties.
Versatility: : Demonstrates a broad range of applications from catalysis to drug development, making it a valuable compound in multiple fields.
There you have it—a thorough dive into the fascinating world of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide. Intriguing, huh?
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-20(18-8-6-17(7-9-18)19-11-13-28-15-19)14-24-22(27)21(26)23-12-10-16-4-2-1-3-5-16/h4,6-9,11,13,15,20,25H,1-3,5,10,12,14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLHQQKNHBZHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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